tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate
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Overview
Description
This compound is likely a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-butyl” and “carboxylate” groups suggest that this compound is an ester .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a substrate for the production of a variety of compounds, such as amines, carboxylic acids, and alcohols. This compound has also been used as a catalyst in organic synthesis. It has been used in the synthesis of various compounds, including pyrrolidines, pyrrolizines, and pyrrolizines. Additionally, this compound has been studied for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate is not yet fully understood. However, it is believed that this compound acts as a substrate for the production of a variety of compounds. It is also believed that this compound acts as a catalyst in organic synthesis. Additionally, this compound may act as a drug delivery system by binding to specific receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that this compound may have an effect on the production of certain enzymes and hormones. Additionally, this compound may have an effect on the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate in lab experiments are that it is a versatile molecule with a wide range of properties which makes it useful in various research areas. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. The limitations of using this compound in lab experiments are that its mechanism of action is not yet fully understood and its biochemical and physiological effects have not yet been fully studied.
Future Directions
The future directions of tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate research include further exploration of its mechanism of action and biochemical and physiological effects. Additionally, this compound could be further studied for its potential use in drug delivery systems. Furthermore, this compound could be studied for its potential applications in other areas of scientific research, such as organic synthesis and the production of various compounds. Finally, this compound could be studied for its potential use in the development of new drugs.
Synthesis Methods
Tert-butyl 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate can be synthesized through a palladium-catalyzed reaction of 6-phenylpyridazin-3-ylmethyl chloride and tert-butyl 1-carboxylate. This reaction occurs in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out at a temperature of 80°C for a period of three hours. The product is then purified by column chromatography.
properties
IUPAC Name |
tert-butyl 3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-20(2,3)26-19(24)23-12-11-15(13-23)14-25-18-10-9-17(21-22-18)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVFHVASTUVPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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